molecular formula C12H12N2OS2 B14377104 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid CAS No. 90173-95-8

1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid

Cat. No.: B14377104
CAS No.: 90173-95-8
M. Wt: 264.4 g/mol
InChI Key: WUDOGMYKERDFMC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a phenyl group attached to the imidazole ring, along with a carbodithioic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 1-(2-oxoethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-2-phenyl-1,2-dihydro-1H-imidazole-5-carbodithioic acid.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid involves its interaction with specific molecular targets. The compound can bind to metal ions through its imidazole and carbodithioic acid moieties, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazole
  • 1,3-Bis(2-hydroxyethyl)imidazole
  • 1-Butyl-2,3,4,5-tetramethylimidazole

Uniqueness

1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid is unique due to the presence of both a hydroxyethyl group and a carbodithioic acid moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .

Properties

CAS No.

90173-95-8

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-phenylimidazole-4-carbodithioic acid

InChI

InChI=1S/C12H12N2OS2/c15-7-6-14-10(12(16)17)8-13-11(14)9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,16,17)

InChI Key

WUDOGMYKERDFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2CCO)C(=S)S

Origin of Product

United States

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